Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-
Description
The compound "Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-" is a heterocyclic organic molecule featuring a fused isoxazole and pyrazole ring system. The isoxazole ring (a five-membered ring with one oxygen and one nitrogen atom) and the pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) contribute to its unique electronic and steric properties.
Properties
CAS No. |
374756-71-5 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H11N3O/c1-5-8(6(2)10-9-5)7-3-4-12-11-7/h3-4H2,1-2H3,(H,9,10) |
InChI Key |
YCAKOJONNYQUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=NOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable nitrile oxide to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions due to its electron-deficient nature. Key examples include:
The pyrazole moiety’s electron-rich 3,5-dimethyl groups may sterically hinder certain cycloadditions but stabilize intermediates through inductive effects .
Substitution Reactions
The methyl groups and pyrazole N–H site are reactive toward electrophilic and nucleophilic agents:
Electrophilic Substitution
-
Halogenation : Molecular iodine selectively reacts at the isoxazole C4 position under basic conditions (e.g., NaOH/EtOH), forming 4-iodo derivatives .
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) target the pyrazole ring’s para position relative to the dimethyl groups, though yields are moderate (~50%) due to steric bulk .
Nucleophilic Substitution
-
Methyl Group Functionalization : Hydroxylamine in acidic media replaces methyl groups with amine functionalities, forming intermediates for further derivatization .
Oxidation and Reduction
The dihydroisoxazole component is particularly sensitive to redox conditions, enabling selective ring modification .
Ring-Opening and Rearrangement
Controlled hydrolysis (H₂O/H⁺) opens the isoxazole ring, yielding β-keto pyrazole intermediates. These intermediates undergo:
-
Recyclization : With NH₂OH, forms pyrazolo[3,4-d]isoxazoles .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids produce biaryl pyrazole derivatives (Pd catalysis, ~70% yield) .
Functionalization via Side Chains
The pyrazole N–H site allows for:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives, improving metabolic stability .
-
Acylation : Acetic anhydride/acyl chlorides introduce acetyl groups, modulating electronic properties for medicinal chemistry .
Catalytic Transformations
Recent advances highlight:
-
Ultrasound-Assisted Synthesis : Accelerates reactions (e.g., isoxazole-amide coupling) by 50% compared to thermal methods .
-
Ionic Liquid Catalysis : Enhances yields in SNAr reactions (e.g., [BMIM]X ionic liquids achieve >90% efficiency) .
Structural Insights from Spectral Data
-
NMR : Pyrazole protons resonate at δ 7.2–7.5 ppm (¹H), while isoxazole carbons appear at 95–110 ppm (¹³C) .
-
IR : Strong absorption at 1640 cm⁻¹ confirms C=N stretching in the isoxazole ring .
This compound’s reactivity is foundational for synthesizing bioactive molecules, particularly in immunomodulation and antimicrobial agents . Further studies should explore asymmetric catalysis and green chemistry applications to optimize its synthetic utility.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The provided evidence focuses on thiazole derivatives (e.g., compounds 4 and 5 in ), which share a heterocyclic core but differ in ring composition. For example:
Electronic and Reactivity Profiles
- Biological Activity: Pyrazole-containing compounds (e.g., Celecoxib) are known for anti-inflammatory properties, but the dihydro modification could modulate pharmacokinetic properties like solubility or metabolic stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing isoxazole derivatives fused with pyrazole rings, such as 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole?
- Methodology : The compound can be synthesized via cyclocondensation reactions using α,β-unsaturated ketones or nitriles with hydroxylamine derivatives. For example, hydrazine derivatives (e.g., 3,5-dimethyl-1H-pyrazole-4-carbohydrazide) can react with β-ketoesters under acidic conditions to form the dihydroisoxazole ring. Reaction optimization often involves adjusting solvent polarity (e.g., ethanol or DMF) and temperature (reflux conditions, 80–100°C) to enhance regioselectivity .
- Key Data : IR spectroscopy (C=N stretch at 1600–1650 cm⁻¹) and ¹H NMR (δ 2.1–2.5 ppm for methyl groups on pyrazole) are critical for confirming structural motifs .
Q. How can researchers confirm the structural integrity of the pyrazole-isoxazole hybrid system?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., diastereotopic protons in the dihydroisoxazole ring at δ 3.8–4.2 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methyl groups or ring-opening fragments).
- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., N–O bond distance ~1.38 Å in isoxazole) to validate stereochemistry .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of pyrazole-isoxazole hybrids due to competing side reactions?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups in pyrazole using Boc or acetyl groups) to prevent undesired cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% through enhanced thermal efficiency .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂ or Ce(SO₄)₂) to stabilize intermediates and suppress byproduct formation .
Q. How can computational modeling predict the biological activity of this compound against antimicrobial targets?
- Methodology :
- Molecular Docking : Simulate binding affinities to bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) using software like AutoDock Vina. Focus on hydrogen bonding (e.g., pyrazole N–H with Asp/Tyr residues) and hydrophobic interactions .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with MIC values against S. aureus or E. coli .
Q. How to resolve contradictory spectral data when characterizing regioisomeric byproducts?
- Methodology :
- 2D NMR (COSY, NOESY) : Distinguish between regioisomers by tracing proton-proton couplings (e.g., cross-peaks between dihydroisoxazole protons and pyrazole methyl groups) .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes for candidate structures .
Data-Driven Challenges
Q. What experimental designs minimize variability in biological activity assays for this compound?
- Methodology :
- Dose-Response Curves : Use triplicate measurements at logarithmic concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values with 95% confidence intervals.
- Positive/Negative Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to normalize zone-of-inhibition data in disk diffusion assays .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in follow-up functionalization?
- Methodology :
- Hammett Analysis : Quantify substituent effects using σ/σ⁺ values. For example, electron-donating groups (e.g., –OCH₃) on the pyrazole ring accelerate nucleophilic aromatic substitution at the isoxazole C-5 position .
- Kinetic Studies : Monitor reaction rates via HPLC to compare activation energies for different substituents .
Structural and Mechanistic Insights
Q. What role does the dihydroisoxazole moiety play in enhancing metabolic stability compared to fully aromatic systems?
- Methodology :
- In Vitro Microsomal Assays : Compare half-life (t₁/₂) in liver microsomes. The partially saturated ring reduces CYP450-mediated oxidation, increasing t₁/₂ by 2–3× compared to aromatic analogs .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted to functionalize the pyrazole ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
